molecular formula C28H39ClO6 B3029090 6alpha-Chloro-5beta-hydroxywithaferin A CAS No. 52329-20-1

6alpha-Chloro-5beta-hydroxywithaferin A

Cat. No.: B3029090
CAS No.: 52329-20-1
M. Wt: 507.1 g/mol
InChI Key: YCFROFMCBMCGDC-PNJOURQRSA-N
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Description

6alpha-Chloro-5beta-hydroxywithaferin A (CAS: 52329-20-1) is a steroidal lactone belonging to the withanolide family, a class of bioactive compounds predominantly isolated from plants of the Solanaceae family, such as Withania somnifera (ashwagandha). Its molecular formula is C28H39ClO6 (molecular weight: 507.06 g/mol), featuring a chlorine substituent at the C6α position and a hydroxyl group at C5β . Structurally, it retains the core withanolide skeleton—a 28-carbon ergostane framework with a modified side chain and a lactone ring. This compound is stored as a powder at 2–8°C and has a boiling point of 687.4±55.0 °C .

Withanolides are renowned for their anti-inflammatory, anticancer, and immunomodulatory properties. The chloro and hydroxy substituents in this compound likely enhance its bioactivity compared to non-halogenated analogs, though specific mechanistic studies require further validation .

Properties

IUPAC Name

(2R)-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-6-chloro-4,5-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClO6/c1-14-11-21(35-25(33)17(14)13-30)15(2)18-5-6-19-16-12-22(29)28(34)24(32)8-7-23(31)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-22,24,30,32,34H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,22-,24-,26+,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFROFMCBMCGDC-PNJOURQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)Cl)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)Cl)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Chloro-5beta-hydroxywithaferin A involves the chlorination of withaferin A, a major withanolide found in Withania somnifera. The process typically includes the following steps:

    Isolation of Withaferin A: Withaferin A is extracted from the roots of Withania somnifera using solvents such as methanol or ethanol.

    Chlorination: Withaferin A undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale extraction: Using industrial-grade solvents and equipment to extract withaferin A from Withania somnifera.

    Chlorination: Conducting the chlorination reaction in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6alpha-Chloro-5beta-hydroxywithaferin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, resulting in a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various withanolide derivatives with potential therapeutic applications .

Scientific Research Applications

Introduction to 6alpha-Chloro-5beta-hydroxywithaferin A

This compound (CAS 52329-20-1) is a bioactive compound derived from the medicinal plant Withania somnifera, commonly known as Ashwagandha. This compound belongs to the class of withanolides, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The unique structural modifications of this compound enhance its biological efficacy, making it a subject of interest in various scientific research applications.

Anticancer Properties

This compound has demonstrated significant anticancer effects in various studies. It has been shown to induce apoptosis in cancer cells through multiple pathways:

  • Inhibition of NF-kB Pathway : This compound inhibits the NF-kB signaling pathway, which is often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in the G2/M phase, effectively halting the proliferation of tumor cells .

Anti-inflammatory Effects

The compound exhibits potent anti-inflammatory properties, making it useful in treating inflammatory diseases. It modulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease:

  • Neuroprotection : It enhances neuronal survival and promotes neurite outgrowth in neuroblastoma cell lines .
  • Memory Improvement : Animal studies indicate improvements in memory deficits associated with neurodegenerative conditions when treated with this compound .

Immunomodulatory Effects

The compound has been noted for its immunomodulatory effects, enhancing immune response while also exhibiting potential in managing autoimmune disorders:

  • Cytokine Modulation : It influences cytokine production, promoting a balanced immune response .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits NF-kB
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectivePromotes neurite outgrowth; improves memory
ImmunomodulatoryModulates cytokine production

Table 2: Comparative Efficacy of Withanolides

CompoundAnticancer Efficacy (IC50)Anti-inflammatory ActivityNeuroprotective Activity
This compound8.5 μMHighSignificant
Withaferin A10 μMModerateModerate
Withanolide A15 μMLowLow

Case Study 1: Cancer Cell Line Studies

A study investigated the effects of this compound on human cervical cancer (HeLa) cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 8.5 μM, showcasing its potential as an anticancer agent .

Case Study 2: Neuroprotection in Animal Models

In a model of Alzheimer's disease using mice injected with amyloid-beta, treatment with this compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests revealed enhanced memory retention compared to untreated controls .

Mechanism of Action

The mechanism of action of 6alpha-Chloro-5beta-hydroxywithaferin A involves multiple molecular targets and pathways:

    Molecular Targets: The compound targets various proteins and enzymes involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways such as NF-κB, JAK/STAT, and MAPK, leading to effects like apoptosis induction, anti-inflammatory responses, and immune modulation.

Comparison with Similar Compounds

Key Observations:

Chlorination Effects: The presence of a chlorine atom in this compound and Withanolide C distinguishes them from non-halogenated analogs like Withanolide A and B.

Hydroxylation Patterns: Withanolide S exhibits a higher oxygen content (C28H40O8) due to additional hydroxyl groups, which may improve solubility but reduce membrane permeability compared to the chloro-substituted compound .

Bioactivity Correlation: Withanolide C, which shares the C6α-Cl and C5β-OH groups with this compound but adds a C7β-OH, shows broader antimicrobial activity, suggesting hydroxylation at C7β may diversify target specificity .

Physicochemical Properties

  • Solubility: The chloro substituent in this compound increases its lipophilicity compared to Withanolide A (logP: ~3.2 vs.
  • Stability: The C5β-OH group in this compound may confer oxidative stability over ketone-containing analogs like Withanolide A, which are prone to redox reactions .

Pharmacological Potential

  • Anticancer Activity: this compound demonstrates higher cytotoxicity in vitro against breast cancer cell lines (IC50: ~5 µM) compared to Withanolide B (IC50: ~15 µM), likely due to halogen-induced apoptosis signaling .
  • Anti-inflammatory Effects: The compound suppresses NF-κB pathway activation more potently than Withanolide S, possibly due to chlorine-mediated inhibition of IκB kinase .

Biological Activity

6alpha-Chloro-5beta-hydroxywithaferin A is a chlorinated derivative of withaferin A, a well-known withanolide isolated from the plant Withania somnifera (commonly known as Ashwagandha). This compound has garnered significant attention in pharmacological research due to its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.

  • Molecular Formula : C28_{28}H39_{39}ClO6_6
  • Molecular Weight : 507.059 g/mol
  • CAS Number : 52329-20-1
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 687.4 ± 55.0 °C at 760 mmHg

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

StudyCell LineConcentrationEffect
Xiaoqin Tong et al., 2011MCF-710 µMInduces apoptosis
Xiaoqin Tong et al., 2011A5495 µMInhibits proliferation

2. Anti-inflammatory Effects
this compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

StudyModelConcentrationEffect
BioCrick ResearchMacrophages10 µMReduces TNF-alpha secretion
BioCrick ResearchMacrophages10 µMDecreases IL-6 secretion

3. Immunomodulatory Effects
The compound also exhibits immunomodulatory properties, enhancing the immune response in certain contexts. It has been reported to stimulate lymphocyte proliferation and enhance antibody production in vitro.

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • NF-kB Pathway : Inhibition of NF-kB signaling contributes to its anti-inflammatory and anticancer effects.
  • Apoptotic Pathways : Modulation of Bcl-2 family proteins leads to increased apoptosis in cancer cells.

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 8 µM. This effect was associated with increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.

Case Study 2: Inflammatory Response Modulation

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced inflammatory markers in serum and tissue samples, highlighting its potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6alpha-Chloro-5beta-hydroxywithaferin A, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation or hydroxylation of Withaferin A precursors. Purification methods like column chromatography (silica gel) or HPLC are critical, with purity validation via high-resolution mass spectrometry (HRMS) and NMR spectroscopy. For example, retention time consistency in HPLC (C18 column, acetonitrile/water gradient) and characteristic NMR peaks (e.g., δ 5.4 ppm for chloro-substituted protons) confirm structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR (¹H, ¹³C, DEPT, HSQC) to assign stereochemistry at C5 and C6 positions.
  • HPLC-MS to monitor stability under varying pH/temperature conditions.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation.
  • FT-IR to track functional groups (e.g., hydroxyl stretching at 3400–3600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to differentiate the mechanism of action of this compound from other Withaferin A analogs?

  • Methodological Answer :

  • Comparative assays : Perform in vitro binding studies (e.g., SPR or ITC) to measure affinity for targets like NF-κB or HSP90.
  • Transcriptomic profiling : Use RNA-seq to identify unique gene expression patterns induced by the chloro-hydroxy modification.
  • Molecular docking : Compare binding poses in silico (e.g., AutoDock Vina) to highlight steric/electronic effects of the C6 chloro group .
  • Cross-species validation : Test efficacy in zebrafish or murine models to assess conserved vs. species-specific pathways .

Q. How should researchers address contradictory findings in bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate data, stratifying results by assay type (e.g., cytotoxicity vs. anti-inflammatory).
  • Meta-analysis : Use random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., cell line variability, solvent differences).
  • Dose-response re-evaluation : Replicate disputed results with standardized concentrations (IC50 curves) and controls (e.g., dexamethasone for inflammation assays).
  • Cross-lab collaboration : Share protocols via platforms like Protocols.io to minimize technical variability .

Q. What strategies optimize the isolation of this compound from complex plant matrices?

  • Methodological Answer :

  • Extraction optimization : Test solvent systems (e.g., ethanol-water vs. methanol-chloroform) for yield vs. selectivity.
  • Bioactivity-guided fractionation : Use LC-MS coupled with in vitro assays (e.g., MTT for cytotoxicity) to track active fractions.
  • Countercurrent chromatography (CCC) : Leverage polarity differences for high-resolution separation of structurally similar withanolides.
  • Quality-by-design (QbD) : Apply DOE principles to optimize parameters (pH, temperature) for scalability .

Experimental Design & Data Analysis

Q. How to design a robust pharmacokinetic study for this compound?

  • Methodological Answer :

  • Animal models : Use Sprague-Dawley rats (n ≥ 6) with IV/oral dosing. Collect plasma at 0, 1, 2, 4, 8, 12, 24 h post-administration.
  • Analytical validation : Develop a UPLC-MS/MS method (LLOQ ≤ 1 ng/mL) with deuterated internal standards.
  • Compartmental modeling : Fit data to non-linear mixed-effects models (NONMEM) to estimate t½, Cmax, and bioavailability.
  • Tissue distribution : Sacrifice subsets at 4 h and 24 h for LC-MS analysis of liver, kidney, and brain homogenates .

Q. What statistical approaches are suitable for analyzing dose-dependent synergistic effects of this compound with chemotherapeutics?

  • Methodological Answer :

  • Combination index (CI) : Calculate using Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Isobolograms : Plot expected vs. observed IC50 values to visualize interactions.
  • ANOVA with post-hoc Tukey : Compare monotherapy vs. combination groups in xenograft models (tumor volume reduction) .

Literature & Data Management

Q. How to conduct a systematic literature review on the structural-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Search strategy : Use databases (SciFinder, PubMed) with keywords: "this compound," "Withanolide derivatives," "SAR," "chloro-hydroxy substitution."
  • Inclusion criteria : Peer-reviewed articles (2015–2025), in vitro/in vivo studies with explicit SAR data.
  • Data extraction : Tabulate EC50/IC50 values, assay types, and structural modifications (e.g., C6 halogen vs. C5 hydroxyl).
  • Gaps identification : Note understudied targets (e.g., epigenetic enzymes) or unvalidated mechanistic hypotheses .

Q. What criteria should guide the selection of primary vs. secondary sources when studying this compound?

  • Methodological Answer :

  • Primary sources : Prioritize original research articles (e.g., J. Biol. Chem.) detailing synthesis, bioassays, or crystallography.
  • Secondary sources : Use review articles (e.g., Nat. Prod. Rep.) for contextualizing historical trends or unresolved debates.
  • Exclusion criteria : Avoid non-peer-reviewed platforms (e.g., ) and studies lacking experimental details .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6alpha-Chloro-5beta-hydroxywithaferin A
Reactant of Route 2
6alpha-Chloro-5beta-hydroxywithaferin A

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